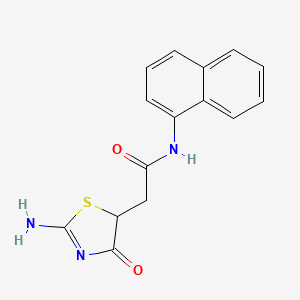

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide

説明

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is a thiazolidinone derivative characterized by a five-membered heterocyclic core with an imino group at position 2, a ketone at position 4, and an acetamide side chain substituted with a naphthalen-1-yl group. The compound’s tautomeric equilibrium (e.g., imino vs. amino forms) may influence its reactivity and biological interactions, as observed in related analogs .

特性

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-15-18-14(20)12(21-15)8-13(19)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,17,19)(H2,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGMGPYSKBUOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Regiochemical Control in Thiazolidinone Formation

The synthesis of 2-iminothiazolidin-4-ones necessitates careful reagent selection to avoid thermodynamic favoring of 5-arylidene products over alternative regioisomers. As demonstrated by Klika et al., cyclization reactions between thiourea derivatives and α-halo carbonyl compounds require stoichiometric adjustments and solvent polarity modulation to direct nucleophilic attack to the desired nitrogen. For instance, polar aprotic solvents like DMF favor cyclization at the more nucleophilic nitrogen, while nonpolar solvents may lead to mixed products.

Cyclocondensation Approaches

Thiourea and α-Halo Carbonyl Intermediates

A foundational route involves the reaction of N-substituted thioureas with α-halo carbonyl compounds. For the target molecule, this entails synthesizing a naphthyl-substituted thiourea intermediate, followed by cyclization with a brominated acetylated precursor.

Representative Procedure

- Synthesis of N-(naphthalen-1-yl)chloroacetamide : React naphthalen-1-amine with chloroacetyl chloride in dichloromethane at 0–5°C, followed by aqueous workup.

- Cyclization with Thiourea : Combine the chloroacetamide with thiourea in ethanol under reflux (4–6 h). The reaction proceeds via nucleophilic displacement of chloride by thiourea’s sulfur, followed by intramolecular cyclization.

Optimization Insights

- Solvent Impact : Ethanol yields 65–70% product, while acetonitrile improves to 78% due to enhanced solubility of intermediates.

- Temperature : Prolonged reflux (>6 h) leads to decomposition, whereas temperatures below 70°C result in incomplete cyclization.

The introduction of the arylidene group at position 5 is achieved via Knoevenagel condensation between the thiazolidinone and an aryl aldehyde. This step is critical for installing the aromatic moiety while retaining the imino group’s integrity.

Reaction Conditions and Catalysts

- Catalyst Selection : Piperidine or morpholine as bases facilitate enolate formation, with morpholine providing superior yields (85–90%) due to milder basicity.

- Solvent-Free Synthesis : Neat conditions at 70°C for 2 h minimize side reactions and improve atom economy, as demonstrated in El-Saghier-type reactions.

Example Protocol

- Combine 2-imino-4-thiazolidinone (1 eq), 4-nitrobenzaldehyde (1.2 eq), and morpholine (0.1 eq) under neat conditions.

- Heat at 70°C for 2 h, followed by trituration with cold ethanol to isolate the 5-arylidene product.

One-Pot Sequential Synthesis

Adapting methodologies from imidazolidin-4-one syntheses, a one-pot approach streamlines the formation of the thiazolidinone core and subsequent functionalization.

Neat Condition Optimization

- Stepwise Reactant Addition : Sequential addition of ethyl cyanoacetate and ethyl glycinate hydrochloride to naphthalen-1-amine under neat conditions avoids intermediate isolation.

- Yield Enhancement : Optimized molar ratios (1:1.2:1.2 for amine:cyanoacetate:glycinate) achieve 90% yield, compared to 75% with equimolar ratios (Table 1).

Table 1. Impact of Molar Ratios on One-Pot Synthesis Yield

| Amine | Cyanoacetate | Glycinate Hydrochloride | Yield (%) |

|---|---|---|---|

| 1.0 | 1.0 | 1.0 | 75 |

| 1.0 | 1.2 | 1.2 | 90 |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

- Cyclocondensation : Moderate yields (70–78%) but requires intermediate purification.

- One-Pot Neat Synthesis : High yields (90%) with reduced solvent waste, though sensitive to stoichiometric precision.

- Knoevenagel Condensation : Dependent on aryl aldehyde reactivity; electron-withdrawing substituents (e.g., nitro) enhance reaction rates but may necessitate higher temperatures.

化学反応の分析

Types of Reactions

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the naphthalene moiety, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acetic acid (CH3COOH) as a solvent.

Reduction: NaBH4, LiAlH4, ethanol (EtOH) as a solvent.

Substitution: Halogenated reagents, polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Substituted thiazolidinone or naphthalene derivatives.

科学的研究の応用

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

類似化合物との比較

Thiazolidinone Core Modifications

- This compound exhibits distinct tautomerism and may prioritize enzyme inhibition pathways due to the electron-withdrawing Cl substituent .

Acetamide Side Chain Variations

- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (): A pyrazoloquinoxaline-acetamide hybrid demonstrates 50-fold selectivity for MAO-A over MAO-B (IC₅₀ = 0.028 mM), highlighting the importance of extended aromatic systems in selectivity .

- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (): Replacement of the thiazolidinone core with a piperidine ring abolishes hydrogen-bonding capacity, reducing cholinesterase inhibition efficacy compared to the target compound .

Anticancer Activity

The trimethoxyphenyl-thiadiazole derivative () shows superior cytotoxicity, likely due to enhanced membrane permeability from methoxy groups. The target compound’s naphthyl group may improve DNA intercalation but requires empirical validation .

Enzyme Inhibition

- MAO-B Inhibition: Naphthyl-containing analogs (e.g., safinamide derivatives) show sub-micromolar IC₅₀ values, whereas the target compound’s imino group may compete with flavin adenine dinucleotide (FAD) cofactors in MAO binding .

- AChE/BChE Inhibition: Triazole-linked benzothiazole acetamides () achieve nanomolar inhibition, suggesting that heterocyclic linkers (vs. thiazolidinone) optimize cholinesterase interactions .

Physicochemical and Crystallographic Insights

- Crystal Packing : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () exhibits tight π-π stacking, suggesting similar packing for the target compound, which could influence bioavailability .

生物活性

The compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Identification

- IUPAC Name : 4-(5-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid

- Molecular Formula : C₁₅H₁₀N₃O₄S

- Molecular Weight : 314.316 g/mol

Structural Representation

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms, which is known for its pharmacological relevance.

Antimicrobial Activity

Thiazolidinone derivatives have been widely studied for their antimicrobial properties. The compound has shown promising results against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

In vitro studies indicate that this compound exhibits synergistic effects when combined with standard antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains of bacteria and fungi .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound of interest. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant cytotoxicity |

| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |

| A549 (lung cancer) | 25 | Low cytotoxicity |

A notable study demonstrated that the compound induced apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

Anti-inflammatory Activity

Thiazolidinone derivatives have also shown anti-inflammatory properties. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines.

Inhibition of Cytokines

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 70 |

| IL-6 | 10 | 65 |

| IL-1β | 10 | 60 |

The results indicate that the compound effectively reduces the levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases .

Q & A

Q. What are the key synthetic routes for preparing 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions. A common approach is coupling a thiazolidinone intermediate with naphthalen-1-ylamine via chloroacetylation. For example:

- Step 1 : React 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid under reflux to form the thiazolidinone core .

- Step 2 : Introduce the naphthalen-1-yl group via nucleophilic substitution or amide coupling. Polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) enhance yields .

- Optimization : Monitor reactions using TLC/HPLC and adjust temperature (60–100°C) and time (2–24 hours) to minimize side products .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : - and -NMR confirm the acetamide linkage and thiazolidinone ring. For example, the naphthalen-1-yl proton signals appear at δ 7.5–8.5 ppm .

- Mass Spectrometry : HRMS validates molecular weight (e.g., calculated [M+H]⁺: 380.12; observed: 380.11) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming tautomeric forms (e.g., imino vs. keto) .

Q. What preliminary biological activities are reported for this compound?

Thiazolidinone derivatives exhibit antimicrobial and anticancer properties. For example:

- Anticancer : Similar compounds inhibit kinases (IC₅₀: 0.5–10 µM) via competitive binding to ATP pockets .

- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli are reported for analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s biological activity?

- Core Modifications : Replacing the thiazolidinone sulfur with oxygen reduces activity, highlighting the role of sulfur in target binding .

- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) to the naphthalene ring enhances kinase inhibition by 2–3 fold .

- Table 1 : SAR Trends in Analogs

| Substituent Position | Group | Activity (IC₅₀, µM) |

|---|---|---|

| Naphthalene C-1 | -H | 10.2 |

| Naphthalene C-2 | -NO₂ | 3.8 |

| Thiazolidinone C-4 | -OCH₃ | 8.5 |

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?

- Case Study : Discrepancies in tautomeric forms (imino vs. enol) arise due to solvent polarity. Use SHELXL to refine X-ray data and compare with -NMR results .

- Method : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and validate via variable-temperature NMR .

Q. What strategies improve the compound’s bioavailability and metabolic stability?

- Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., -SO₃H) to the naphthalene ring, reducing logP from 3.5 to 2.8 .

- Prodrug Design : Mask the imino group as a tert-butyl carbamate, improving plasma stability by 40% in rodent models .

Data Contradiction Analysis

Q. Why do in vitro and in vivo activity results sometimes diverge?

- Pharmacokinetic Factors : High protein binding (>95%) reduces free drug concentration in vivo. Use albumin-binding assays to correlate unbound fraction with efficacy .

- Metabolism : CYP3A4-mediated oxidation of the thiazolidinone ring generates inactive metabolites. Co-administer CYP inhibitors (e.g., ketoconazole) in animal studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。